molecular formula C14H20N2O2 B7506714 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea

1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea

Cat. No. B7506714
M. Wt: 248.32 g/mol
InChI Key: OEDZGZQAEJKQIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea, also known as CPI-1189, is a synthetic compound that belongs to the class of urea derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The exact mechanism of action of 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer growth. 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cancer growth and survival.
Biochemical and Physiological Effects:
1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea has been shown to have various biochemical and physiological effects. In animal studies, 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea has been found to reduce inflammation and oxidative stress, increase antioxidant activity, and improve cognitive function. It has also been shown to inhibit cancer cell growth and induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea in lab experiments is its well-established synthesis method and chemical stability. This makes it easy to obtain and use in various assays and experiments. However, one of the limitations of using 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea is its relatively low solubility in water, which can affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research and development of 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea. One area of interest is its potential use in combination with other drugs or therapies for cancer treatment. Another area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea and its potential side effects in vivo.
In conclusion, 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea is a synthetic compound that has shown promising therapeutic potential in various diseases. Its well-established synthesis method, scientific research application, and potential future directions make it an interesting compound for further research and development.

Synthesis Methods

The synthesis of 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea involves the reaction of cyclopentyl isocyanate with 4-methoxyaniline, followed by the addition of methylamine. The resulting compound is then purified using column chromatography to obtain the final product. This method has been optimized and improved over the years to increase the yield and purity of 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea.

Scientific Research Applications

1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anticancer, and neuroprotective properties. In preclinical studies, 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, 1-Cyclopentyl-3-(4-methoxyphenyl)-1-methylurea has been studied for its potential neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-cyclopentyl-3-(4-methoxyphenyl)-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-16(12-5-3-4-6-12)14(17)15-11-7-9-13(18-2)10-8-11/h7-10,12H,3-6H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDZGZQAEJKQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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